An In-depth Technical Guide on Carboxylic Acids Related to (E)-3-carboxy-1,1-dimethyl-2-propenyl
An In-depth Technical Guide on Carboxylic Acids Related to (E)-3-carboxy-1,1-dimethyl-2-propenyl
A Note to the Reader: Initial research for a compound with the specific name "(E)-3-carboxy-1,1-dimethyl-2-propenyl" did not yield an exact match in chemical databases or the scientific literature. This suggests that the name may be non-standard or refer to a component of a more complex molecule. However, the nomenclature points toward a class of organic compounds known as terpenoid carboxylic acids. This guide will, therefore, focus on a closely related and structurally plausible molecule, 4-methylpent-3-enoic acid , and discuss the broader family of terpenoid carboxylic acids, which are of significant interest to researchers, scientists, and drug development professionals.
Introduction to Terpenoid Carboxylic Acids
Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene units.[1] When these molecules contain a carboxyl group, they are referred to as terpenoid carboxylic acids. These compounds are of great interest in medicinal chemistry and drug development due to their wide range of biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The structural diversity of terpenoids allows for a vast array of chemical properties and biological functions.[1]
One of the simplest acyclic monoterpenoid carboxylic acids is represented by the C6 chemical structure. Based on the requested name, a plausible interpretation leads to the structure of 4-methylpent-3-enoic acid.
4-Methylpent-3-enoic Acid: A Representative Compound
Chemical Structure and Properties
4-Methylpent-3-enoic acid is a methyl-branched, short-chain monounsaturated fatty acid.[5][6] Its structure consists of a five-carbon chain with a double bond between the third and fourth carbons and a methyl group on the fourth carbon.
Systematic IUPAC Name: 4-methylpent-3-enoic acid[5]
Chemical Formula: C₆H₁₀O₂[7]
Molecular Weight: 114.14 g/mol [5]
Structure:
Caption: Chemical structure of 4-methylpent-3-enoic acid.
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Colorless liquid | [7] |
| Molecular Weight | 114.14 g/mol | [5] |
| Molecular Formula | C₆H₁₀O₂ | [7] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Slightly soluble in water | [8] |
| CAS Number | 504-85-8 | [9] |
Synthesis of 4-Methylpent-3-enoic Acid
A common synthetic route to 4-methylpent-3-enoic acid involves the oxidation of 4-methyl-3-pentenol.[7] The alcohol precursor can be synthesized through a Grignard reaction between pentenal and a methyl Grignard reagent.[7]
Experimental Protocol: Synthesis of 4-Methylpent-3-enoic Acid
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Step 1: Synthesis of 4-methyl-3-pentenol. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of pentenal in anhydrous diethyl ether is cooled to 0°C. A solution of methylmagnesium bromide (a Grignard reagent) in diethyl ether is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-methyl-3-pentenol.
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Step 2: Oxidation to 4-methylpent-3-enoic acid. The 4-methyl-3-pentenol is dissolved in a suitable solvent, such as acetone, and cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until the orange-brown color persists. The mixture is stirred for several hours at room temperature. The excess oxidant is quenched with isopropanol. The mixture is then filtered, and the solvent is removed. The residue is dissolved in ether and extracted with a saturated sodium bicarbonate solution. The aqueous layer is then acidified with hydrochloric acid and extracted with ether. The ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-methylpent-3-enoic acid.[7]
Caption: Synthetic pathway for 4-methylpent-3-enoic acid.
Biological Relevance and Applications in Drug Development
Terpenoid carboxylic acids, as a class, exhibit a wide range of biological activities that make them attractive candidates for drug development.
Antimicrobial Activity: Many terpenoids demonstrate antibacterial and antifungal properties.[3] Their lipophilic nature allows them to disrupt the cell membranes of microorganisms, leading to cell death.[3]
Anti-inflammatory Effects: Terpenoids can modulate inflammatory pathways in the body.[4] Research has shown their ability to suppress the production of pro-inflammatory molecules.[4]
Anticancer Potential: Some terpenoids have been investigated for their potential as anticancer agents.[2] They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[2]
The presence of a carboxylic acid group can influence the pharmacokinetic properties of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME). In drug design, a carboxylic acid moiety can be introduced to enhance water solubility or to serve as a handle for further chemical modifications.
Conclusion
While the specific compound "(E)-3-carboxy-1,1-dimethyl-2-propenyl" is not readily identifiable in the scientific literature, the principles of its nomenclature point to the important class of terpenoid carboxylic acids. By examining a representative molecule, 4-methylpent-3-enoic acid, we can appreciate the chemical properties and synthetic strategies associated with this class of compounds. The diverse biological activities of terpenoid carboxylic acids continue to make them a fertile ground for research and development in the pharmaceutical sciences.
References
- Terpenoids as Important Bioactive Constituents of Essential Oils. (n.d.). SciSpace.
- 4-Methylpent-3-enoic acid. (2024, April 9). ChemBK.
- 4-Methyl-3-pentenoic acid | C6H10O2. (n.d.). PubChem.
- 4-METHYL-3-PENTENOIC ACID. (2025, October 14). ChemicalBook.
- Biosynthesis Investigations of Terpenoids Antimicrobial Agents. (2022, November 4). Encyclopedia.pub.
- Research into biologically active plant terpenoids and the mechanisms underlying on biological activity. (n.d.).
- Advances in the microbial biosynthesis of therapeutic terpenoids. (2025, October 28). PMC.
- 4-methyl-3-pentenoic acid, 504-85-8. (n.d.). The Good Scents Company.
- 4-methylpent-3-enoic acid | 504-85-8. (n.d.). Sigma-Aldrich.
- (E)-4-methylhept-3-enoic acid | C8H14O2. (n.d.). PubChem.
- Application and Medicinal of Terpenoids. (2024, February 24). Austin Publishing Group.
- Identity - ECHA CHEM. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)
- 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propen-1-yl)-, (1R,2S,5R)-rel- - Substance Details - EPA. (n.d.).
- 4-methylpent-3-enoic acid. (n.d.). Stenutz.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. scispace.com [scispace.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Application and Medicinal of Terpenoids [austinpublishinggroup.com]
- 5. 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-METHYL-3-PENTENOIC ACID | 504-85-8 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4-methyl-3-pentenoic acid, 504-85-8 [thegoodscentscompany.com]
- 9. 4-methylpent-3-enoic acid [stenutz.eu]
